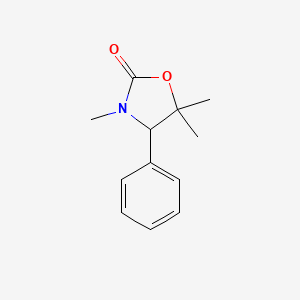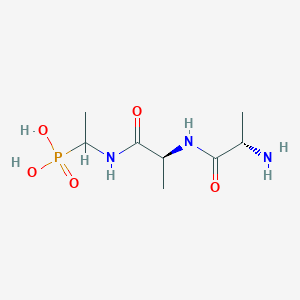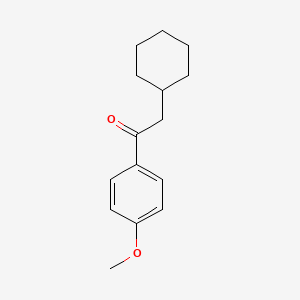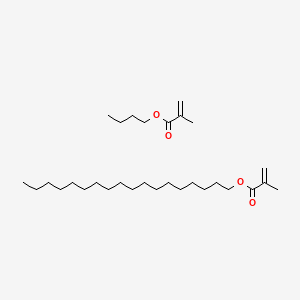![molecular formula C12H10ClNO2S B14607300 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-19-9](/img/structure/B14607300.png)
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfinyl group, and a pyridine ring. Its molecular formula is C12H10ClNO2S, and it is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-chlorobenzyl chloride with pyridine-1-oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the pyridine-1-oxide group. The reaction conditions usually require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents like nitro or amino groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nitrating agents (e.g., HNO3/H2SO4), aminating agents (e.g., NH3), solvents like dichloromethane (DCM), temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine.
Reduction: Formation of 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-benzene
Uniqueness
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits a balance of stability and reactivity, making it valuable in various synthetic and research applications.
特性
CAS番号 |
60264-19-9 |
|---|---|
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-2-1-5-10(11)9-17(16)12-7-3-4-8-14(12)15/h1-8H,9H2 |
InChIキー |
CTXDERRVMSZGGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CS(=O)C2=CC=CC=[N+]2[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)




![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
